N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring, a thiophen-3-yl group, and an o-tolyloxy (ortho-methylphenoxy) moiety.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14-5-2-3-6-17(14)23-12-18(22)19-11-16(15-7-10-24-13-15)21-9-4-8-20-21/h2-10,13,16H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNNJQMFTWCVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the thiophene ring and the o-tolyloxy group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The pyrazole and thiophene rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiators include:
- Thiophen-3-yl substitution: Unlike thiophen-2-yl analogs (e.g., 2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide ), the 3-position substitution may alter electronic distribution and steric interactions, influencing receptor affinity.
- Pyrazole positioning : The 1H-pyrazol-1-yl group at the ethyl backbone contrasts with pyrazolo[3,4-d]pyrimidinyl or indazolyl substituents in fluorinated analogs (e.g., ), reducing synthetic complexity but possibly limiting metabolic stability .
Physicochemical Properties
- Lipophilicity: The o-tolyloxy group increases logP compared to para-substituted phenoxy acetamides, enhancing passive diffusion but risking solubility limitations .
- Molecular weight : Estimated at ~400–450 g/mol, the compound falls within Lipinski’s rule-of-five guidelines, contrasting with heavier fluorinated derivatives (e.g., ’s compound 189 at ~650 g/mol) .
Tabulated Comparison of Key Analogs
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that incorporates pyrazole and thiophene moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 347.5 g/mol. Its structure includes:
- Pyrazole ring : A five-membered ring that contributes to the compound's biological activity.
- Thiophene ring : A sulfur-containing heterocycle that enhances electronic properties.
- Acetamide group : Provides additional functional capabilities for interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on Pyrazole | Varying substituents can enhance or diminish antitumor activity. |
| Position of Thiophene | The position of thiophene influences electronic properties and interaction with biological targets. |
| Acetamide Group | Essential for maintaining solubility and enhancing binding affinity to target proteins. |
Case Studies
Several studies highlight the potential of pyrazole-based compounds in clinical applications:
-
Antitumor Screening :
- A series of pyrazole derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation. Compounds with similar structures to this compound showed promising results against various cancer lines, indicating a strong correlation between structural features and biological activity .
- Inflammation Models :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
